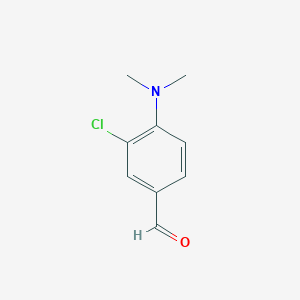

3-Chloro-4-(dimethylamino)benzaldehyde

説明

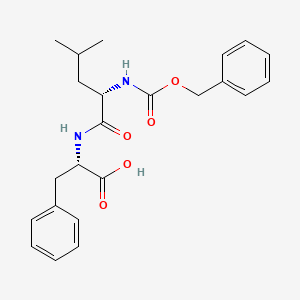

3-Chloro-4-(dimethylamino)benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is also known as Benzaldehyde, 4-(dimethylamino)-, p-(Dimethylamino)benzaldehyde, p-(N,N-Dimethylamino)benzaldehyde, p-Formyl-N,N-dimethylaniline, and Ehrlich’s reagent .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(dimethylamino)benzaldehyde is C9H11NO . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde is used to prepare colorful Schiff base adducts with amines, pyrroles, and indoles . It is often used in the Ehrlich reaction, a test for the presence of indoles in a sample containing alkaloids .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-(dimethylamino)benzaldehyde is 149.1897 . The melting point is 73 - 75 °C . The boiling point under reduced pressure is 449.7 K at 0.023 bar .科学的研究の応用

Iminium Salt Formation

3-Chloro-4-(dimethylamino)benzaldehyde, through Meerwein alkylation, can participate in the formation of iminium salts. This process involves alkylation at the nitrogen atom, leading to compounds that are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates. Crystal structures of these salts have been determined, highlighting their potential in further chemical studies and applications (Froschauer et al., 2013).

Twisted-Internal-Charge-Transfer Conformer

The compound can form a twisted-internal-charge-transfer (TICT) conformer in aqueous solutions. This structural change, influenced by pH and protonation, leads to a specific orientation of the dimethylamino group. Understanding these conformations is crucial in the study of molecular interactions and reaction dynamics (Kushto & Jagodzinski, 2000).

Corrosion Inhibition

This compound, specifically its hydrazone derivative, serves as an effective corrosion inhibitor for mild steel in acidic solutions. Its efficiency increases with concentration, and the adsorption follows Langmuir's adsorption isotherm. This application is significant in the field of materials science and engineering (Singh et al., 2016).

Structural Analysis

In crystallography, 3-Chloro-4-(dimethylamino)benzaldehyde has been used to synthesize various compounds, allowing for detailed structural analysis. For example, its reaction with other organic compounds has been studied to understand molecular geometry and hydrogen bonding patterns, which are critical in drug design and materials science (Huang, 2009).

Vibrational Dynamics

The vibrational dynamics of crystalline forms of this compound have been investigated using inelastic neutron scattering and periodic DFT calculations. Such studies are crucial in understanding the physical properties of materials, which has implications in materials science and solid-state chemistry (Nolasco et al., 2022).

Nonlinear Optical Applications

Synthesized molecular adducts of 3-Chloro-4-(dimethylamino)benzaldehyde have been investigated for their potential in nonlinear optical applications. Such research is vital in the development of new materials for opto-electronic devices (Karthick et al., 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIBQSDNJYRNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(dimethylamino)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)

![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)

![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)

![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)